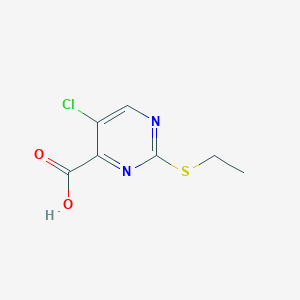

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid

CAS No.: 382610-58-4

Cat. No.: VC4317739

Molecular Formula: C7H7ClN2O2S

Molecular Weight: 218.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 382610-58-4 |

|---|---|

| Molecular Formula | C7H7ClN2O2S |

| Molecular Weight | 218.66 |

| IUPAC Name | 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |

| Standard InChI Key | QVLLQQCIXDDUBY-UHFFFAOYSA-N |

| SMILES | CCSC1=NC=C(C(=N1)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound has the molecular formula C₇H₇ClN₂O₂S and a molar mass of 218.66 g/mol . Its IUPAC name is 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid, with the SMILES notation CCSC1=NC=C(C(=N1)C(=O)O)Cl . Key structural features include:

-

A pyrimidine ring substituted at the 2-position with an ethylthio (-S-C₂H₅) group.

-

A chlorine atom at the 5-position.

-

A carboxylic acid (-COOH) group at the 4-position.

Table 1: Physicochemical Properties

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid typically involves multi-step reactions, as outlined in patents and academic protocols:

Halogenation and Thioalkylation

A patent by WO2021113282A1 describes a method for synthesizing 2-thioalkyl pyrimidines via halogenating agents (e.g., POCl₃, SOCl₂) and subsequent substitution with ethanethiol . Key steps include:

-

Halogenation: Treatment of a pyrimidine precursor (e.g., 4-hydroxy-5-chloropyrimidine) with POCl₃ to form a reactive intermediate.

-

Thioalkylation: Reaction with ethanethiol in the presence of a base (e.g., triethylamine) to introduce the ethylthio group .

Minisci Reaction for Functionalization

An alternative route involves the Minisci reaction, which enables radical-based functionalization of pyrimidine cores. Regan et al. demonstrated that 5-halopyrimidines undergo regioselective carboxylation under biphasic conditions (toluene-water) with acetic acid as a promoter .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Halogenation | POCl₃, DMF, 60–100°C | 70–85% |

| Thioalkylation | Ethanethiol, Et₃N, RT | 60–75% |

| Carboxylation | K₂S₂O₈, CO₂, Cu(OAc)₂, 80°C | 48% |

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s electrophilic pyrimidine core and functional groups make it a key intermediate in drug discovery:

-

Anticancer Agents: Derivatives of this compound are precursors to MDM2 inhibitors, such as AA-115/APG-115, which activate p53 in cancer cells .

-

Antiviral Compounds: Thioalkyl pyrimidines are explored for protease inhibition in viral replication .

Case Study: MDM2 Inhibitor Development

In a 2017 study, Jung et al. utilized 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid to synthesize dispiro[cyclohexane-pyrrolidine-indoline] derivatives. These compounds exhibited nanomolar binding affinity to MDM2 and induced tumor regression in xenograft models .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wash with soap/water; use gloves |

| Inhalation | Use fume hood; avoid dust |

| Storage | Keep in a dry, ventilated area |

Comparative Analysis with Analogues

Structural Analogues and Properties

Modifying the thioalkyl or carboxyl groups alters physicochemical and biological activity:

Table 4: Comparison with Analogues

| Compound | Substituent | Boiling Point (°C) | pKa |

|---|---|---|---|

| 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | -S-CH₃ | 170 | 1.20 |

| 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid | -S-C₂H₅ | 398.1 | 1.17 |

| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | -COOEt | Not reported | N/A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume